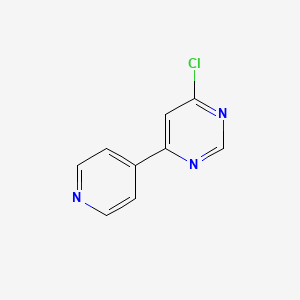

4-Chloro-6-pyridin-4-ylpyrimidine

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-chloro-6-pyridin-4-ylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClN3/c10-9-5-8(12-6-13-9)7-1-3-11-4-2-7/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJPIABLRIGFPBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1C2=CC(=NC=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Whitepaper: The Strategic Utility of 4-Chloro-6-(pyridin-4-yl)pyrimidine

CAS: 954232-36-1

Formula: C

Part 1: Chemical Profile & Structural Significance

In the landscape of modern medicinal chemistry, 4-Chloro-6-(pyridin-4-yl)pyrimidine represents a "privileged scaffold"—a molecular framework capable of providing ligands for diverse biological targets. Its value lies in its specific substitution pattern, which creates a unique electronic environment ideal for late-stage functionalization.

The Electronic "Push-Pull" System

The molecule consists of a central pyrimidine ring substituted at the 4-position with a chlorine atom and at the 6-position with a 4-pyridyl group.

-

Electrophilic Activation: The pyrimidine ring is inherently electron-deficient (π-deficient). The addition of the pyridine ring at C6 acts as a further electron-withdrawing group (EWG), significantly lowering the electron density at the C4 position.

-

The Labile Handle: Consequently, the C4-chlorine is highly activated toward Nucleophilic Aromatic Substitution (

). This allows researchers to displace the chlorine with amines, alkoxides, or thiols under mild conditions, installing complex "warheads" or solubility-enhancing groups. -

Binding Affinity: The 4-pyridyl moiety often serves as a critical hydrogen bond acceptor in the ATP-binding pockets of kinases (e.g., ROCK, JAK, or MAPK pathways), mimicking the adenine base of ATP.

Part 2: Synthetic Routes to the Core

The synthesis of CAS 954232-36-1 requires precision to avoid the formation of the bis-substituted byproduct (4,6-di(pyridin-4-yl)pyrimidine). The most robust industrial route utilizes a controlled Suzuki-Miyaura cross-coupling.

Protocol: Controlled Mono-Arylation

Objective: Selectively couple 4-pyridylboronic acid to one chloride of 4,6-dichloropyrimidine.

Reagents:

-

Substrate: 4,6-Dichloropyrimidine (1.0 equiv)

-

Coupling Partner: 4-Pyridylboronic acid (0.9 - 1.0 equiv) [Note: Limiting the boronic acid is crucial]

-

Catalyst: Pd(PPh

) -

Base: Na

CO -

Solvent: 1,4-Dioxane / Water (4:1 ratio)

Step-by-Step Methodology:

-

Degassing: Charge a reaction vessel with 1,4-dioxane and water. Sparge with nitrogen for 15 minutes to remove dissolved oxygen (prevents homocoupling and catalyst oxidation).

-

Addition: Add 4,6-dichloropyrimidine, 4-pyridylboronic acid, and base.

-

Catalyst Induction: Add Pd(PPh

) -

Thermal Cycle: Heat the mixture to 80–90°C for 4–6 hours. Monitor by LCMS.

-

Checkpoint: Look for the mass ion [M+H]

= 192.0. If bis-coupled product ([M+H]

-

-

Workup: Cool to RT. Dilute with EtOAc, wash with brine. Dry organic layer over MgSO

. -

Purification: Flash column chromatography (Hexanes/EtOAc gradient). The mono-product typically elutes before the bis-product due to the remaining halogen.

Visualization: Synthesis Workflow

Figure 1: Controlled Suzuki-Miyaura coupling pathway highlighting the critical stoichiometry check to prevent bis-arylation.

Part 3: Functionalization Strategies (The "Use")

Once the core is synthesized, the remaining chlorine atom serves as the functionalization point. The primary utility of this CAS is in Nucleophilic Aromatic Substitution (

Reaction Class: Displacement

Because the pyridine ring at C6 pulls electron density, the C4 position is significantly more reactive than in a simple chloropyrimidine.

Generic Protocol for Amine Introduction:

-

Solvent: n-Butanol (for high temp) or DMF (for solubility).

-

Base: DIPEA (N,N-Diisopropylethylamine) or K

CO -

Nucleophile: Primary or secondary amine (e.g., morpholine, piperazine, aniline derivatives).

-

Conditions: 80–110°C, 2–12 hours.

Why this works: The transition state is stabilized by the resonance of the pyrimidine nitrogens and the inductive effect of the pyridine.

Data: Comparative Reactivity Profile

| Electrophile | Nucleophile (1.0 eq) | Conditions | Yield (%) | Insight |

| CAS 954232-36-1 | Aniline | n-BuOH, 100°C | 85-92% | Pyridine ring activates C-Cl bond. |

| 4-Chloropyrimidine | Aniline | n-BuOH, 100°C | 60-70% | Slower reaction; lacks C6 activation. |

| 2,4-Dichloropyrimidine | Aniline | n-BuOH, RT | Mix | Poor regioselectivity (C2 vs C4). |

Part 4: Applications in Drug Discovery[1][2]

This molecule is a precursor for Type I and Type II Kinase Inhibitors .

Mechanism of Action (Hypothetical): In a typical kinase inhibitor design:

-

Hinge Binder: The pyridine nitrogen (N of the C6 substituent) or the pyrimidine nitrogens often form hydrogen bonds with the "hinge region" of the kinase ATP pocket.

-

Solvent Front: The group installed at C4 (displacing the Cl) often projects into the solvent-exposed region, improving solubility and pharmacokinetic (PK) properties.

-

Target Specificity: The rigid bi-aryl geometry ensures the molecule fits into narrow hydrophobic clefts found in enzymes like ROCK (Rho-associated protein kinase) and JAK (Janus Kinase) .

Visualization: Pharmacophore Assembly

Figure 2: Structural logic of transforming the scaffold into a bioactive kinase inhibitor.

Part 5: Safety & Handling

While specific toxicological data for CAS 954232-36-1 is limited, it should be handled as a potent halogenated heterocycle .

-

Hazards: Likely a skin and eye irritant (H315, H319). Potential respiratory sensitizer due to the reactive chloro-group (alkylating potential).

-

Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. Moisture sensitive (hydrolysis of C-Cl bond over long periods).

-

Disposal: High-temperature incineration with scrubber for nitrogen oxides and HCl.

References

-

BenchChem. (2025).[1][2] 4-Chloro-6-ethyl-2-(pyridin-4-yl)pyrimidine: Biological Activity and Synthesis. Retrieved from 3

-

MDPI. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst. Retrieved from 4

-

National Institutes of Health (NIH). (2012). One-pot Double Suzuki Couplings of Dichloropyrimidines. Retrieved from 5

-

Frontiers in Chemistry. (2025). 4,6-Disubstituted pyrimidine-based microtubule affinity-regulating kinase 4 (MARK4) inhibitors. Retrieved from 6

-

ChemicalBook. (2025).[2][6] 4,6-Dichloropyrimidine Synthesis and Industrial Production. Retrieved from 7

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. 4-Chloro-6-ethyl-2-(pyridin-4-yl)pyrimidine | 1153412-18-0 | Benchchem [benchchem.com]

- 4. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies | MDPI [mdpi.com]

- 5. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | 4,6-Disubstituted pyrimidine-based microtubule affinity-regulating kinase 4 (MARK4) inhibitors: synthesis, characterization, in-vitro activity and in-silico studies [frontiersin.org]

- 7. 4,6-Dichloropyrimidine synthesis - chemicalbook [chemicalbook.com]

4-Chloro-6-pyridin-4-ylpyrimidine chemical structure and properties

An In-depth Technical Guide to 4-Chloro-6-pyridin-4-ylpyrimidine: Structure, Properties, and Applications

Introduction

Pyrimidine and its derivatives are foundational scaffolds in medicinal chemistry, forming the structural core of a vast array of therapeutic agents with activities spanning anticancer, anti-inflammatory, and antimicrobial applications[1]. The strategic functionalization of the pyrimidine ring allows for the precise modulation of a molecule's physicochemical properties and its interactions with biological targets. This guide focuses on 4-Chloro-6-pyridin-4-ylpyrimidine, a heterocyclic compound featuring a pyrimidine core substituted with a reactive chlorine atom and a pyridine moiety.

The presence of the chlorine at the 4-position renders the molecule an exceptionally versatile intermediate for nucleophilic substitution reactions, enabling the synthesis of diverse derivative libraries. The pyridinyl substituent can influence aqueous solubility and provides an additional site for hydrogen bonding, which is often crucial for target engagement[2][3]. This document provides a comprehensive technical overview of the structure, properties, synthesis, and potential applications of 4-Chloro-6-pyridin-4-ylpyrimidine, designed for researchers and scientists in the field of drug discovery and development.

Chemical Structure and Physicochemical Properties

The core structure of 4-Chloro-6-pyridin-4-ylpyrimidine consists of a pyrimidine ring, a six-membered aromatic heterocycle with two nitrogen atoms. A chlorine atom is attached at the C4 position, and a pyridin-4-yl group is linked to the C6 position.

Key Identifiers and Computed Properties

| Property | Value | Source |

| Molecular Formula | C₉H₆ClN₃ | N/A |

| Molecular Weight | 191.62 g/mol | N/A |

| IUPAC Name | 4-chloro-6-(pyridin-4-yl)pyrimidine | N/A |

| Canonical SMILES | C1=CN=C(C=C1)C2=CC(=NC=N2)Cl | N/A |

| InChIKey | Varies by database | N/A |

| CAS Number | 1797984-75-5 | N/A |

| XLogP3 | 2.1 | Predicted |

| Hydrogen Bond Donor Count | 0 | Predicted |

| Hydrogen Bond Acceptor Count | 3 | Predicted |

| Topological Polar Surface Area | 38.77 Ų | Predicted |

Note: Some properties are predicted using computational models and should be confirmed experimentally.

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the identity and purity of 4-Chloro-6-pyridin-4-ylpyrimidine.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : The proton NMR spectrum is expected to show distinct signals for the protons on both the pyrimidine and pyridine rings. Protons adjacent to the nitrogen atoms will be deshielded and appear at a higher chemical shift (downfield)[4]. The specific splitting patterns (multiplicity) will provide information about the connectivity of the protons.

-

¹³C NMR : The carbon NMR spectrum will show nine distinct signals corresponding to the nine carbon atoms in the molecule, with carbons attached to electronegative atoms (N, Cl) appearing further downfield.

-

-

Infrared (IR) Spectroscopy : The IR spectrum will exhibit characteristic absorption bands. Key peaks would include C=N stretching vibrations for the pyrimidine and pyridine rings (around 1550-1650 cm⁻¹), C-H stretching for the aromatic rings (around 3000-3100 cm⁻¹), and a C-Cl stretching vibration (typically in the fingerprint region, 600-800 cm⁻¹).

-

Mass Spectrometry (MS) : Mass spectrometry will confirm the molecular weight of the compound. The mass spectrum would show a molecular ion peak (M⁺) and a characteristic M+2 peak with an intensity of approximately one-third of the M⁺ peak, which is indicative of the presence of a single chlorine atom[5].

Synthesis and Reactivity

The synthesis of 4-Chloro-6-pyridin-4-ylpyrimidine can be efficiently achieved through palladium-catalyzed cross-coupling reactions, which are a cornerstone of modern organic synthesis for forming carbon-carbon bonds.

General Synthetic Strategy: Suzuki-Miyaura Coupling

A highly effective and widely used method is the Suzuki-Miyaura cross-coupling reaction. This approach involves the reaction of an organoboron compound with a halide in the presence of a palladium catalyst and a base. For the synthesis of 4-Chloro-6-pyridin-4-ylpyrimidine, the key starting materials are 4,6-dichloropyrimidine and pyridine-4-boronic acid[1]. The selectivity of the reaction is crucial; typically, the first substitution occurs at the more reactive C4 position of the dichloropyrimidine.

Caption: Suzuki-Miyaura cross-coupling synthesis workflow.

Detailed Experimental Protocol

The following protocol is a representative procedure adapted from established methods for similar compounds[1].

-

Reaction Setup : To a dry Schlenk flask, add 4,6-dichloropyrimidine (1.0 mmol, 1 eq.), pyridine-4-boronic acid (1.1 mmol, 1.1 eq.), and potassium carbonate (2.0 mmol, 2 eq.).

-

Inert Atmosphere : Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

-

Catalyst Addition : Under a positive flow of the inert gas, add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 mmol, 5 mol%).

-

Solvent Addition : Add degassed solvents, typically a mixture of 1,4-dioxane and water (e.g., 10 mL and 2 mL, respectively), via syringe.

-

Reaction Execution : Heat the reaction mixture to 80-90 °C and stir vigorously. Monitor the progress of the reaction using Thin-Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.

-

Workup : Upon completion, cool the mixture to room temperature and dilute with an organic solvent like ethyl acetate. Wash the organic layer sequentially with water and brine.

-

Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by silica gel column chromatography to yield the final compound.

Chemical Reactivity

The reactivity of 4-Chloro-6-pyridin-4-ylpyrimidine is dominated by the chlorine atom at the C4 position. This position is electron-deficient due to the electron-withdrawing nature of the adjacent nitrogen atoms in the pyrimidine ring, making it susceptible to nucleophilic aromatic substitution (SₙAr). This chlorine atom acts as an excellent leaving group, allowing for the introduction of a wide range of nucleophiles (e.g., amines, alcohols, thiols) to generate diverse libraries of substituted pyrimidines for structure-activity relationship (SAR) studies[2]. The reactivity of the 4-chloropyridine moiety is significantly enhanced upon protonation of the pyridine nitrogen, which increases the electrophilicity of the ring[6].

Applications in Research and Drug Development

The pyridine and pyrimidine scaffolds are prevalent in a multitude of FDA-approved drugs, highlighting their importance in pharmaceutical sciences[7]. 4-Chloro-6-pyridin-4-ylpyrimidine serves as a valuable building block for creating novel molecules with potential therapeutic value.

Role as a Kinase Inhibitor Scaffold

Many pyrimidine-based compounds are known to function as kinase inhibitors. Kinases are a class of enzymes that play a critical role in cell signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer[1]. The pyrimidine core can act as a hinge-binder, forming hydrogen bonds with the kinase active site. The substituents at the C4 and C6 positions can be modified to achieve potency and selectivity for specific kinases.

For instance, a plausible mechanism of action for a derivative of this compound could be the inhibition of the MAPK/ERK pathway, which is frequently overactive in cancer cells. By inhibiting a key kinase in this pathway (e.g., MEK or RAF), the compound could block downstream signaling, leading to a reduction in cell proliferation and survival[1].

Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway.

Safety and Handling

While a specific Safety Data Sheet (SDS) for 4-Chloro-6-pyridin-4-ylpyrimidine should be consulted, general precautions for related chlorinated heterocyclic compounds should be followed. These compounds are often classified as irritants and may be harmful if swallowed or inhaled[8][9].

-

Personal Protective Equipment (PPE) : Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat[10].

-

Handling : Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors[11]. Avoid contact with skin, eyes, and clothing[8].

-

Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from strong oxidizing agents[11].

-

Disposal : Dispose of the chemical and its container in accordance with local, state, and federal regulations.

Conclusion

4-Chloro-6-pyridin-4-ylpyrimidine is a strategically important molecule in medicinal chemistry and materials science. Its structure combines the biologically significant pyrimidine core with a versatile chlorine leaving group and a solubilizing pyridine moiety. The well-established synthetic routes, particularly palladium-catalyzed cross-coupling, make it readily accessible for the development of novel compounds. Its primary utility lies in its role as a key intermediate for creating libraries of substituted pyrimidines, which are prime candidates for screening as kinase inhibitors and other therapeutic agents. Future research will likely continue to leverage the unique reactivity of this compound to explore new chemical space and develop next-generation therapeutics.

References

- Benchchem. (n.d.). 4-Chloro-6-ethyl-2-(pyridin-4-yl)pyrimidine.

- European Patent Office. (2001, June 13). SYNTHESIS OF CHLORINATED PYRIMIDINES - European Patent Office EP1301489 B1. Googleapis.com.

- Fisher Scientific. (2010, November 16). SAFETY DATA SHEET.

- Fisher Scientific. (n.d.). SAFETY DATA SHEET.

- HIMEDIA. (n.d.). Material Safety Data Sheet.

- MATERIAL SAFETY D

- Cheméo. (n.d.). Chemical Properties of Pyrimidine, 4,6-dichloro- (CAS 1193-21-1).

- PMC - NIH. (n.d.). Selective Covalent Protein Modification by 4-Halopyridines Through Catalysis.

- Guidechem. (n.d.). 4-Chloro-6-(4-chlorophenyl)-2-(3-pyridyl)pyrimidine.

- Chem-Impex. (n.d.). 4-Chloro-6-hydroxypyrimidine.

- EPA. (2025, October 15). 4-Chloro-6-methyl-2-(pyridin-2-yl)pyrimidine - Cancer.

- Benchchem. (n.d.). An In-depth Technical Guide to 4-Chloro-6-(3-iodophenyl)pyrimidine: Synthesis, Properties, and Potential Applications.

- BLDpharm. (n.d.). 954232-31-6|4-Chloro-6-(pyridin-3-yl)pyrimidine.

- Google Patents. (n.d.). Synthesis of chlorinated pyrimidines - EP1301489B1.

- PMC. (n.d.). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review.

- Eureka | Patsnap. (2013, October 23). Method for synthesizing 4-chloro-pyridine.

- ChemicalBook. (2023, May 4). 4-CHLORO-6-METHYL-2-(2-PYRIDINYL)PYRIMIDINE | 77168-31-1.

- ChemicalBook. (2023, October 12). 4-Chloro-2,6-diaminopyrimidine: properties, applications and safety.

- MDPI. (2021, July 22). 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine.

- PubChem - NIH. (n.d.). 4-Chloro-6-fluoropyrimidine | C4H2ClFN2 | CID 583328.

- MilliporeSigma. (n.d.). 4-Chloro-6-phenylpyrimidine 3435-26-5.

- Chem-Impex. (n.d.). 4-Chloro-6-methyl-2-(methylthio)pyrimidine.

- Google Patents. (n.d.). CN103360306A - Method for synthesizing 4-chloro-pyridine.

- ResearchGate. (n.d.). The 1 H NMR spectra (DMSO-d 6 ) of 4-(2-pyridyl)pyrimidine (6) and the....

- Arabian Journal of Chemistry. (2021, December 26). Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review.

- PubChem. (n.d.). 4-Chloro-6-methyl-2-phenylpyrimidine | C11H9ClN2 | CID 598255.

- mirante.sema.ce.gov.br. (n.d.).

- NIST WebBook. (n.d.). 4-Chloro-2,6-diaminopyrimidine.

- R Discovery. (2023, July 6). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs.

- Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. (n.d.).

- ResearchGate. (n.d.). Crystal structure of 4-chloro-6-phenylpyrimidine, C10H7ClN2.

- Frontiers. (2023, August 31). Nucleophilic C4-selective (hetero) arylation of pyridines for facile synthesis of heterobiaryls.

- Chemical Science (RSC Publishing). (n.d.). Reactivity of highly Lewis acidic diborane(4)

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 4-Chloro-6-ethyl-2-(pyridin-4-yl)pyrimidine | 1153412-18-0 | Benchchem [benchchem.com]

- 3. discovery.researcher.life [discovery.researcher.life]

- 4. researchgate.net [researchgate.net]

- 5. lehigh.edu [lehigh.edu]

- 6. Selective Covalent Protein Modification by 4-Halopyridines Through Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. fishersci.com [fishersci.com]

- 9. 4-Chloro-2,6-diaminopyrimidine: properties, applications and safety_Chemicalbook [chemicalbook.com]

- 10. himediadownloads.com [himediadownloads.com]

- 11. fishersci.nl [fishersci.nl]

Technical Guide: Solubility & Handling of 4-Chloro-6-pyridin-4-ylpyrimidine

Topic: Solubility of 4-Chloro-6-pyridin-4-ylpyrimidine in DMSO and Methanol Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

4-Chloro-6-pyridin-4-ylpyrimidine (CAS: 161617-62-9) is a critical bi-heteroaryl intermediate employed primarily in the synthesis of kinase inhibitors (e.g., VEGFR-2, Raf) and receptor agonists. Its structural core—a pyrimidine ring substituted with a chlorine atom and a pyridine moiety—serves as a versatile scaffold for Nucleophilic Aromatic Substitution (SNAr) reactions.

However, the handling of this compound is frequently complicated by its solubility profile. While it exhibits high solubility in polar aprotic solvents like DMSO, its behavior in protic solvents like methanol is highly temperature-dependent, often leading to unexpected precipitation during process scale-up or bio-assay preparation.[1] This guide synthesizes physicochemical principles with field-proven protocols to standardize the solubilization, storage, and reaction media selection for this compound.[1]

Physicochemical Profile & Solvation Mechanisms[1]

To understand the solubility behavior of 4-Chloro-6-pyridin-4-ylpyrimidine, one must analyze its molecular interactions. The molecule possesses a lipophilic core (chlorinated aromatic system) balanced by three basic nitrogen atoms (two in the pyrimidine ring, one in the pyridine ring).

| Property | Value (Approx.) | Implication for Solubility |

| Molecular Weight | ~191.62 g/mol | Low MW facilitates dissolution, but crystal lattice energy can be high due to π-π stacking. |

| LogP (Predicted) | 2.0 – 2.5 | Moderately lipophilic.[1] Poor water solubility; requires organic co-solvents. |

| H-Bond Donors | 0 | Cannot donate Hydrogen bonds; relies on solvent donors (e.g., MeOH).[1] |

| H-Bond Acceptors | 3 (N atoms) | Strong interaction with protic solvents (MeOH) and water.[1] |

| pKa (Conjugate Acid) | ~3.5 – 4.5 | Weakly basic.[1] Solubility in water/MeOH increases significantly at low pH (protonation). |

Solvation Mechanism Diagram

The following diagram illustrates the distinct mechanisms by which DMSO and Methanol solvate the compound.

Caption: Solvation mechanisms distinguishing DMSO (dipole-driven lattice disruption) from Methanol (H-bond driven solvation).[1]

Solubility in DMSO (The Stock Solvent)

Dimethyl sulfoxide (DMSO) is the primary solvent of choice for preparing high-concentration stock solutions of 4-Chloro-6-pyridin-4-ylpyrimidine. Its high dielectric constant and ability to disrupt π-π stacking interactions make it ideal for overcoming the crystal lattice energy of the bi-heteroaryl system.

Key Data & Recommendations

-

Solubility Status: High .

-

Estimated Saturation: >50 mg/mL (approx. 250 mM).[1]

-

Primary Use: Preparation of 10 mM – 100 mM master stocks for biological screening or synthetic aliquots.

-

Stability: Excellent at -20°C. Avoid repeated freeze-thaw cycles which can induce micro-precipitation.

Protocol: Preparation of 100 mM Master Stock

Objective: Create a stable, high-concentration stock for downstream dilution.

-

Weighing: Accurately weigh 19.16 mg of 4-Chloro-6-pyridin-4-ylpyrimidine into a sterile, amber glass vial (to protect from light).

-

Solvent Addition: Add 1.0 mL of anhydrous DMSO (Grade: ≥99.9%, molecular sieve treated).

-

Dissolution: Vortex vigorously for 30-60 seconds.

-

Note: If particulate matter remains, sonicate in a water bath at 35°C for 5 minutes.[1] The solution should be completely clear and slightly yellow.

-

-

Inspection: Visually inspect against a dark background to ensure no undissolved crystals remain.

-

Storage: Aliquot into smaller volumes (e.g., 50 µL) to minimize freeze-thaw stress. Store at -20°C.

Solubility in Methanol (The Process Solvent)[2]

Methanol presents a more complex solubility profile. While the compound contains nitrogen atoms capable of accepting hydrogen bonds from methanol, the lipophilic aromatic core limits solubility at room temperature. However, solubility increases exponentially with temperature, making methanol the ideal solvent for recrystallization .[1]

Key Data & Recommendations

-

Solubility Status: Temperature-Dependent .

-

Primary Use: Recrystallization purification, SNAr reactions requiring protic conditions, or LC-MS mobile phase preparation.[1]

-

Caution: "Crashing out" (rapid precipitation) is common when cooling methanolic solutions or adding water.[1]

Protocol: Saturation Point Determination (Visual Equilibrium)

Objective: Determine the operational solubility limit in Methanol for a specific batch.

-

Preparation: Place 10 mg of compound into a clear borosilicate glass vial.

-

Incremental Addition: Add Methanol in 100 µL increments.

-

Agitation: After each addition, cap and vortex for 1 minute.

-

Observation:

-

If solid remains: Continue adding solvent.

-

If clear: Record volume.

-

Calculation: Solubility (mg/mL) = 10 mg / Total Volume (mL).[1]

-

-

Thermal Stress Test: If insoluble at 1 mL (10 mg/mL), heat the vial to 50°C. If it dissolves, the system is suitable for recrystallization.

Experimental Workflow: Solubility Determination

The following workflow outlines the decision logic for selecting the appropriate solvent and determining precise solubility limits.

Caption: Decision tree for solubility testing and troubleshooting in DMSO vs. Methanol.

Troubleshooting & Optimization

Issue: Precipitation upon Dilution (The "Crash Out")

When diluting a DMSO stock into an aqueous buffer (e.g., for a cell assay), the compound may precipitate if the final concentration exceeds the aqueous solubility limit (often < 100 µM).

-

Solution: Perform a serial dilution in DMSO first, keeping the DMSO concentration constant, then perform the final step into the buffer. Ensure final DMSO content is < 0.5% to avoid cytotoxicity, but high enough to maintain solubility during the mixing moment.

Issue: Incomplete Dissolution in Methanol

-

Solution: Acidification.[2] Adding 1-2 equivalents of HCl (e.g., 1.25M HCl in MeOH) will protonate the pyridine nitrogen, drastically increasing solubility in methanol.[1]

-

Warning: This changes the species to the hydrochloride salt. Ensure this is compatible with your downstream reaction (e.g., SNAr reactions may require a base to neutralize this subsequently).[1]

-

Issue: Water Contamination in DMSO

-

Solution: DMSO is hygroscopic. Water uptake reduces its solvating power for this lipophilic compound. Always use anhydrous DMSO and store over 4Å molecular sieves.

References

-

PubChem. (n.d.).[1] 4-Chloro-6-methyl-2-(pyridin-4-yl)pyrimidine Compound Summary. National Library of Medicine. Retrieved from [Link]

-

ResearchGate. (2018).[1] Physicochemical properties of some pyrimidine derivatives in organic solvents. Journal of Analytical & Pharmaceutical Research. Retrieved from [Link]

-

Reddit r/Chemistry. (2023).[1][3] Discussion on Solubilizing Chlorinated Pyrimidines. Retrieved from [Link]

Sources

Navigating the Safety Landscape of 4-Chloro-6-pyridin-4-ylpyrimidine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding the Compound and the Imperative for Safety

4-Chloro-6-pyridin-4-ylpyrimidine is a heterocyclic compound of significant interest within the realms of medicinal chemistry and drug discovery. Its structural motif, featuring both a pyrimidine and a pyridine ring, positions it as a valuable scaffold for the synthesis of targeted therapeutics, particularly kinase inhibitors. As with any novel or specialized chemical entity, a thorough understanding of its safety profile is paramount for the protection of researchers and the integrity of experimental outcomes. Due to the limited availability of a specific Material Safety Data Sheet (MSDS) for this exact molecule, this guide synthesizes critical safety data from closely related analogs and foundational chemical principles to provide a comprehensive framework for its safe handling, storage, and disposal.

The insights presented herein are grounded in the well-documented properties of structurally similar compounds, including various chlorinated pyridines and pyrimidines. This approach allows for a robust, albeit inferred, safety assessment, emphasizing a culture of caution and proactive risk mitigation in the laboratory.

Section 1: Chemical and Physical Identity

A foundational aspect of safe laboratory practice is the accurate identification of the substance in use.

| Identifier | Value |

| IUPAC Name | 4-Chloro-6-(pyridin-4-yl)pyrimidine |

| Molecular Formula | C₉H₆ClN₃ |

| Molecular Weight | 191.62 g/mol |

| Canonical SMILES | C1=CN=C(C=C1)C2=CC(=NC=N2)Cl |

| Physical Form | Expected to be a solid at room temperature |

Section 2: Hazard Identification and Risk Assessment

Based on the hazard profiles of analogous compounds, 4-Chloro-6-pyridin-4-ylpyrimidine should be handled as a substance with the following potential hazards[1][2][3][4]:

-

Serious Eye Damage/Irritation: Causes serious eye irritation[1][2][3].

-

Respiratory Irritation: May cause respiratory tract irritation[1][2][3].

The pyrimidine and pyridine rings are electron-deficient, which can influence the reactivity and biological interactions of the molecule[5]. The presence of a chlorine atom provides a site for nucleophilic substitution, a common reaction in the synthesis of derivatives.

Section 3: First-Aid Measures: A Protocol for Exposure Incidents

In the event of accidental exposure, immediate and appropriate first-aid is critical. The following procedures are recommended based on established protocols for similar chemical classes[1][6]:

-

Inhalation: Remove the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention[1][6].

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. Wash the affected area with soap and water. Seek medical attention if irritation persists[1][3].

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention[1][6].

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention[1][6].

Section 4: Safe Handling and Storage Protocols

Adherence to rigorous handling and storage procedures is the cornerstone of laboratory safety.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential to minimize exposure risk.

| Protection Type | Specification |

| Eye/Face Protection | Wear tightly fitting safety goggles or a face shield[6]. |

| Skin Protection | Wear a lab coat and chemical-resistant gloves (e.g., nitrile)[3]. |

| Respiratory Protection | Use in a well-ventilated area, preferably within a chemical fume hood. If exposure limits are exceeded, use a full-face respirator[6]. |

Handling Procedures

-

Work in a well-ventilated area, such as a chemical fume hood, to minimize inhalation of dust or vapors[1][7].

-

Do not eat, drink, or smoke in the laboratory[8].

-

Wash hands thoroughly after handling the compound[3].

-

Ground and bond containers when transferring material to prevent static discharge[9].

Storage Conditions

-

Store in a tightly closed container in a cool, dry, and well-ventilated place[1].

-

Keep away from incompatible materials such as strong oxidizing agents and strong acids[1].

-

Store locked up[6].

Section 5: Accidental Release and Fire-Fighting Measures

Preparedness for unexpected events is a critical component of a robust safety plan.

Accidental Release

In the event of a spill:

-

Evacuate: Clear the area of all personnel.

-

Ventilate: Ensure adequate ventilation.

-

Contain: Prevent the spill from entering drains or waterways[3].

-

Clean-up: For a solid spill, carefully sweep or scoop up the material and place it into a suitable, labeled container for disposal. Avoid generating dust. For a solution, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal[1][3].

-

Decontaminate: Clean the spill area thoroughly.

Fire-Fighting

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, water spray, or alcohol-resistant foam[9].

-

Specific Hazards: Combustion may produce toxic and irritating fumes, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen chloride gas[1].

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear[9].

Section 6: Stability and Reactivity

Understanding the chemical stability and reactivity of 4-Chloro-6-pyridin-4-ylpyrimidine is essential for preventing hazardous reactions.

-

Chemical Stability: The compound is expected to be stable under normal laboratory conditions[1].

-

Incompatible Materials: Avoid contact with strong oxidizing agents and strong acids[1].

-

Hazardous Decomposition Products: Upon combustion, it may decompose to produce nitrogen oxides, carbon monoxide, carbon dioxide, and hydrogen chloride gas[1].

Section 7: Toxicological and Ecological Information

While specific toxicological data for 4-Chloro-6-pyridin-4-ylpyrimidine is not available, data from analogous compounds suggests the following:

-

Acute Toxicity: An oral LD50 of 566 mg/kg has been reported for 4-chloropyridine hydrochloride in rats, indicating that the target compound may also be harmful if swallowed[1].

-

Carcinogenicity and Mutagenicity: No data is available to classify the carcinogenic or mutagenic properties of this specific compound. Studies on pyridine have not found evidence of mutagenicity in humans[10].

-

Ecological Information: The environmental impact of this compound has not been fully investigated. It is crucial to prevent its release into the environment.

Section 8: Disposal Considerations

Proper disposal of chemical waste is a legal and ethical responsibility.

-

Dispose of this compound and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations[1].

-

Do not allow the material to enter drains or waterways[3].

Experimental Workflow: Safe Handling in a Laboratory Setting

The following diagram outlines a standard workflow for the safe handling of 4-Chloro-6-pyridin-4-ylpyrimidine in a research laboratory.

Caption: A logical workflow for the safe handling of 4-Chloro-6-pyridin-4-ylpyrimidine.

Conclusion: A Commitment to Safety and Scientific Excellence

While a dedicated MSDS for 4-Chloro-6-pyridin-4-ylpyrimidine remains to be established, a comprehensive safety framework can be effectively constructed by leveraging data from structurally analogous compounds. The information presented in this guide underscores the importance of treating this compound with the appropriate level of caution, adhering to best practices in laboratory safety, and fostering a proactive safety culture. By integrating these principles into daily laboratory operations, researchers can confidently and safely explore the scientific potential of this and other novel chemical entities.

References

-

Loba Chemie. (n.d.). PYRIDINE FOR SYNTHESIS. Retrieved from [Link]

-

PubChem. (n.d.). 4-Chloro-6-methyl-2-(pyrrolidin-1-yl)pyrimidine. Retrieved from [Link]

-

Science Alert. (2015, August 28). Exploration of the Chemistry and Biological Properties of Pyrimidine as a Privilege Pharmacophore in Therapeutics. Retrieved from [Link]

-

PubChem. (n.d.). 4-Chloro-6-fluoropyrimidine. Retrieved from [Link]

-

Penta. (2011, August 29). MATERIAL SAFETY DATA SHEET: PYRIDINE. Retrieved from [Link]

-

Kishida Chemical Co., Ltd. (2023, February 1). Safety Data Sheet: Pyridine. Retrieved from [Link]

-

MDPI. (2021, July 22). 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine. Retrieved from [Link]

-

Penta. (2024, November 26). Safety Data Sheet: Pyridine. Retrieved from [Link]

-

Acta Poloniae Pharmaceutica. (2009). SYNTHESIS OF SOME NOVEL 4-(4-CHLOROPHENYL)-6-p-TOLYL- +-PYRIMIDINE DERIVATIVES AND THEIR ANTICONVULSANT ACTIVITY. Retrieved from [Link]

-

National Institutes of Health. (2013). Synthesis and Antifungal Activities of Some Novel Pyrimidine Derivatives. Retrieved from [Link]

-

European Patent Office. (2001, June 13). SYNTHESIS OF CHLORINATED PYRIMIDINES. Retrieved from [Link]

-

Carl ROTH. (2025, March 31). Safety Data Sheet: Pyridine. Retrieved from [Link]

-

ATSDR. (n.d.). Pyridine Tox Profile. Retrieved from [Link]

-

RIVM. (2021). Pyridine: an overview of available data on mutagenicity and carcinogenicity. Retrieved from [Link]

Sources

- 1. fishersci.com [fishersci.com]

- 2. 4-Chloro-6-fluoropyrimidine | C4H2ClFN2 | CID 583328 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 4. 4-Chloro-2,6-diaminopyrimidine: properties, applications and safety_Chemicalbook [chemicalbook.com]

- 5. scialert.net [scialert.net]

- 6. echemi.com [echemi.com]

- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 8. kishida.co.jp [kishida.co.jp]

- 9. lobachemie.com [lobachemie.com]

- 10. rivm.nl [rivm.nl]

4-Chloro-6-pyridin-4-ylpyrimidine molecular weight and formula

An In-depth Technical Guide to 4-Chloro-6-pyridin-4-ylpyrimidine: Synthesis, Properties, and Potential Applications in Drug Discovery

Introduction

Substituted pyrimidines are a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents with diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] The strategic placement of different functional groups on the pyrimidine ring allows for the fine-tuning of a molecule's physicochemical properties and its interactions with biological targets. This guide focuses on 4-Chloro-6-pyridin-4-ylpyrimidine, a molecule of significant interest due to the combined functionalities of a reactive chloro group and a pyridinyl moiety. The chlorine atom serves as a versatile handle for further chemical modifications, while the pyridine ring can engage in crucial hydrogen bonding and π-stacking interactions with biological macromolecules.[2]

Predicted Physicochemical Properties

The molecular formula and weight of 4-Chloro-6-pyridin-4-ylpyrimidine are predicted to be:

-

Molecular Formula: C₉H₆ClN₃

-

Molecular Weight: 191.62 g/mol

A summary of predicted physicochemical properties is presented in the table below. These values are computationally derived and serve as a guideline for experimental design.

| Property | Predicted Value |

| Molecular Formula | C₉H₆ClN₃ |

| Molecular Weight | 191.62 g/mol |

| XLogP3 | 2.5 |

| Hydrogen Bond Donors | 0 |

| Hydrogen Bond Acceptors | 3 |

| Rotatable Bond Count | 1 |

| Topological Polar Surface Area | 42.1 Ų |

Proposed Synthetic Pathway

A plausible synthetic route to 4-Chloro-6-pyridin-4-ylpyrimidine involves a Suzuki-Miyaura cross-coupling reaction. This widely used method for forming carbon-carbon bonds is known for its high efficiency and functional group tolerance.[1] The proposed reaction would couple a di-substituted pyrimidine with a pyridinyl boronic acid.

Caption: Proposed synthesis of 4-Chloro-6-pyridin-4-ylpyrimidine via Suzuki-Miyaura cross-coupling.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

-

To a reaction vessel, add 4,6-dichloropyrimidine (1.0 mmol), pyridin-4-ylboronic acid (1.1 mmol), and potassium phosphate (2.0 mmol).

-

Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.

-

Add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol) to the vessel under a continuous stream of inert gas.

-

Add degassed 1,4-dioxane (10 mL) and degassed distilled water (2 mL) to the vessel via syringe.

-

Heat the reaction mixture to 80°C and stir under the inert atmosphere for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).

-

Wash the organic layer with water (2 x 15 mL) and brine (15 mL), then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield 4-Chloro-6-pyridin-4-ylpyrimidine.[1]

Chemical Reactivity and Properties

The chemical reactivity of 4-Chloro-6-pyridin-4-ylpyrimidine is expected to be dictated by the electrophilic nature of the pyrimidine ring, enhanced by the electron-withdrawing chloro substituent, and the nucleophilic character of the pyridine nitrogen. The chlorine atom at the 4-position is a good leaving group, making it susceptible to nucleophilic aromatic substitution (SNAr) reactions.

Caption: General scheme for nucleophilic aromatic substitution on 4-Chloro-6-pyridin-4-ylpyrimidine.

Potential Applications in Drug Discovery

Given the prevalence of pyrimidine derivatives in oncology, 4-Chloro-6-pyridin-4-ylpyrimidine is a promising scaffold for the development of novel anticancer agents. Many pyrimidine-based drugs function as kinase inhibitors, targeting signaling pathways that are often dysregulated in cancer.[3] A plausible mechanism of action for a derivative of this compound could be the inhibition of a key kinase in a proliferative signaling pathway, such as the MAPK/ERK pathway.

Sources

A Comprehensive Guide for Researchers: Sourcing and Quality Control of 4-Chloro-6-pyridin-4-ylpyrimidine for Drug Discovery

Introduction

4-Chloro-6-pyridin-4-ylpyrimidine is a pivotal heterocyclic building block in medicinal chemistry and drug discovery. Its structure, featuring a reactive chlorine atom, serves as a versatile anchor for introducing various functionalities through nucleophilic substitution reactions. This compound is a key intermediate in the synthesis of a multitude of biologically active molecules, particularly kinase inhibitors for oncology and inflammatory diseases.[1] The pyrimidine core is a well-established scaffold in numerous approved drugs, highlighting the importance of this compound class in pharmaceutical research.[2]

The success of any synthetic campaign and the reliability of subsequent biological data are fundamentally dependent on the quality of the starting materials. Therefore, a thorough understanding of how to source high-purity 4-Chloro-6-pyridin-4-ylpyrimidine and how to verify its quality upon receipt is paramount for any research professional in the field. This guide provides an in-depth, experience-driven approach to navigating the commercial supplier landscape and establishing a robust in-house quality control (QC) protocol.

Section 1: Identifying Reputable Commercial Suppliers

The first crucial step is the identification and qualification of commercial suppliers. While numerous vendors may list 4-Chloro-6-pyridin-4-ylpyrimidine in their catalogs, their reliability, documentation, and the actual quality of the supplied material can vary significantly. A researcher should prioritize suppliers that provide comprehensive analytical data and demonstrate a commitment to quality management systems.

Key Supplier Selection Criteria:

-

Provision of a Certificate of Analysis (CoA): A detailed CoA is non-negotiable. It should clearly state the lot number, purity determined by a reliable method (e.g., HPLC or qNMR), and identity confirmation (e.g., ¹H NMR, MS).[3]

-

Availability of a Safety Data Sheet (SDS): An SDS provides essential information on handling, storage, and potential hazards, reflecting the supplier's commitment to safety and regulatory compliance.[4]

-

Traceability and Documentation: Reputable suppliers will have systems in place to ensure lot-to-lot consistency and can often provide additional information on the synthetic route or potential impurities upon request.

-

Technical Support: The availability of knowledgeable technical support can be invaluable for troubleshooting any issues with the material.

Below is a comparative table of representative commercial suppliers for 4-Chloro-6-pyridin-4-ylpyrimidine and related structures. Note that catalog offerings and specifications can change, so direct verification is always necessary.

| Supplier | Typical Purity Specification | Analytical Data Provided | Notes |

| Sigma-Aldrich | ≥95% - 97% | Varies by product line (AldrichCPR vs. regular catalog). Some may lack analytical data.[5][6] | Often provides a wide range of substituted pyrimidines. |

| MedChemExpress | Often >95% | CoA with HPLC purity and identity confirmation (NMR, MS) is typically available.[3] | Specializes in bioactive molecules and intermediates. |

| BenchChem | Varies | Provides product information and may offer synthesis services for specific derivatives.[7][8] | Focuses on a broad range of chemical entities for research. |

| Fluorochem | Typically ≥95% | Product specifications and safety data are generally available online.[9] | Offers a diverse catalog of fluorinated and heterocyclic compounds. |

| Chem-Impex | Varies | Known for providing intermediates for pharmaceutical and agricultural chemistry.[1] | Often highlights the applications of their building blocks. |

Section 2: Critical Quality Attributes and Specification Analysis

When procuring 4-Chloro-6-pyridin-4-ylpyrimidine, researchers must assess several critical quality attributes (CQAs) that can impact the outcome of their experiments. These attributes should be clearly defined in the supplier's specifications.

-

Appearance: The material should be a solid (e.g., white to off-white or pale yellow powder/crystals). Any significant deviation from the expected appearance could indicate degradation or the presence of gross impurities.

-

Identity: The chemical structure must be unequivocally confirmed. This is typically achieved through a combination of spectroscopic techniques.

-

¹H NMR: Should be consistent with the expected structure of 4-Chloro-6-pyridin-4-ylpyrimidine.

-

Mass Spectrometry (MS): The observed molecular ion should correspond to the calculated molecular weight of the compound (C₉H₆ClN₃, MW: 191.62 g/mol ).

-

-

Purity: This is arguably the most critical attribute. The purity level directly affects the stoichiometry of subsequent reactions and can introduce unknown variables into biological assays.

-

High-Performance Liquid Chromatography (HPLC): This is the gold standard for purity assessment, providing a quantitative measure of the main component relative to impurities. A purity of ≥95% is generally recommended for most research applications.

-

-

Solubility: While not always on a CoA, understanding the compound's solubility in common organic solvents is crucial for its use in synthesis.

-

Residual Solvents: For late-stage drug development, the presence of residual solvents from the manufacturing process may need to be controlled.

Section 3: In-House Quality Control and Verification Protocol

It is a best practice in pharmaceutical research to independently verify the quality of critical starting materials, rather than relying solely on the supplier's CoA.[10][11] This ensures the integrity of your research and can prevent costly and time-consuming troubleshooting later on.

Step-by-Step QC Protocol:

-

Visual Inspection and Documentation:

-

Procedure: Upon receipt, carefully inspect the container for proper labeling and any signs of damage. Record the supplier, product name, CAS number (14590-41-5), lot number, and date of receipt in a laboratory notebook. Note the physical appearance of the material.

-

Causality: This initial step ensures traceability and provides the first indication of any potential quality issues.

-

-

Solubility Check:

-

Procedure: Test the solubility of a small amount of the material in a few common laboratory solvents (e.g., DMSO, DMF, CH₂Cl₂, CHCl₃, MeOH).

-

Causality: This practical test confirms that the material will be suitable for the planned reaction conditions and helps in the preparation of solutions for analytical testing.

-

-

Identity and Purity Confirmation by LC-MS:

-

Procedure:

-

Prepare a stock solution of the compound in a suitable solvent (e.g., 1 mg/mL in methanol or acetonitrile).

-

Inject a small volume (e.g., 1-5 µL) onto a reverse-phase HPLC column (e.g., C18) coupled to a mass spectrometer.

-

Run a gradient elution method (e.g., water/acetonitrile with 0.1% formic acid).

-

Analyze the UV chromatogram for the presence of a major peak and any impurity peaks.

-

Confirm that the mass spectrum of the major peak shows the expected molecular ion for 4-Chloro-6-pyridin-4-ylpyrimidine.

-

-

Causality: This is a rapid and highly effective method to simultaneously confirm the identity (by mass) and estimate the purity (by UV peak area) of the compound.

-

-

Structural Verification by ¹H NMR Spectroscopy:

-

Procedure:

-

Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Acquire a ¹H NMR spectrum.

-

Process the spectrum and compare the chemical shifts, splitting patterns, and integration values with the expected structure or a reference spectrum.

-

-

Causality: NMR provides detailed structural information, confirming the connectivity of the atoms and the absence of significant structural isomers or related impurities that might not be easily resolved by LC-MS.

-

Section 4: Workflow for Supplier Qualification and Material Acceptance

The process of selecting a supplier and accepting a batch of starting material can be visualized as a structured workflow to ensure consistent quality.

Caption: Supplier qualification and material acceptance workflow.

Conclusion

The procurement of high-quality 4-Chloro-6-pyridin-4-ylpyrimidine is a critical, yet often overlooked, aspect of successful drug discovery research. By implementing a rigorous supplier evaluation process and a standardized in-house quality control protocol, researchers can mitigate the risks associated with poor quality starting materials. This proactive approach not only enhances the reliability and reproducibility of experimental data but also accelerates the drug development timeline by preventing unforeseen synthetic and biological testing failures. Adherence to these principles of due diligence is a hallmark of scientific integrity and operational excellence in the pharmaceutical industry.[12][13]

References

- Certificate of Analysis - MedchemExpress.com. MedChemExpress.

- 4-Chloro-6-ethyl-2-(pyridin-4-yl)pyrimidine - Benchchem. BenchChem.

- 4 - SAFETY DATA SHEET.

- SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific.

- 4-Chloro-6-(difluoromethoxy)pyrimidine () for sale - Vulcanchem. Vulcanchem.

- 4-Chloro-6-(1H-pyrazol-1-yl)pyrimidine AldrichCPR | Sigma-Aldrich. Sigma-Aldrich.

- An In-depth Technical Guide to 4-Chloro-6-(3-iodophenyl)pyrimidine: Synthesis, Properties, and Potential Applications - Benchchem. BenchChem.

- 4-Amino-6-chloropyrimidine 97 5305-59-9 - Sigma-Aldrich. Sigma-Aldrich.

- SAFETY DATA SHEET - Sigma-Aldrich. Sigma-Aldrich.

- Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PMC.

- Material Safety Data Sheet - 4-Chloropyridine Hydrochloride, 97%. Cole-Parmer.

- 4-Chloro-6-fluoropyrido[3,4-d]pyrimidine - Fluorochem. Fluorochem.

- SYNTHESIS OF SOME NOVEL 4-(4-CHLOROPHENYL)-6-p-TOLYL- +-PYRIMIDINE DERIVATIVES AND THEIR ANTICONVULSANT ACTIVITY. Acta Poloniae Pharmaceutica.

- 4-Chloro-6-imidazol-1-yl-pyrimidine - Chem-Impex. Chem-Impex.

- Best Practices for Quality Control in Pharmaceuticals.

- Quality Control Strategies for Drug Development and Manufacturing. OMICS International.

- 4-Chloro-6-methyl-2-(pyridin-2-yl)pyrimidine - Cancer - EPA. U.S. Environmental Protection Agency.

- The Importance of Quality Control In Pharmaceutical Manufacturing. ReAgent Chemicals.

- Different Types of Quality Control in Pharmaceutical Industry.

- Certificate of Analysis. Acros Organics.

- Current Chemistry Letters Synthesis, reactions, and applications of pyrimidine derivatives. Growing Science.

- Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity. PMC.

- Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects. PMC.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. growingscience.com [growingscience.com]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. fishersci.com [fishersci.com]

- 5. 4-Chloro-6-(1H-pyrazol-1-yl)pyrimidine AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 6. 4-Amino-6-chloropyrimidine 97 5305-59-9 [sigmaaldrich.com]

- 7. 4-Chloro-6-ethyl-2-(pyridin-4-yl)pyrimidine | 1153412-18-0 | Benchchem [benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. fluorochem.co.uk [fluorochem.co.uk]

- 10. qualityfwd.com [qualityfwd.com]

- 11. reagent.co.uk [reagent.co.uk]

- 12. omicsonline.org [omicsonline.org]

- 13. qualityze.com [qualityze.com]

Methodological & Application

Synthesis of 4-Chloro-6-pyridin-4-ylpyrimidine via Suzuki coupling

Application Note: Selective Synthesis of 4-Chloro-6-(pyridin-4-yl)pyrimidine via Suzuki-Miyaura Cross-Coupling

Executive Summary

This application note details the optimized synthesis of 4-Chloro-6-(pyridin-4-yl)pyrimidine , a critical scaffold in the development of kinase inhibitors (e.g., p38 MAP kinase, CDK inhibitors). The core challenge in this synthesis is breaking the symmetry of the starting material, 4,6-dichloropyrimidine , to achieve mono-substitution while preventing the formation of the bis-coupled byproduct (4,6-di(pyridin-4-yl)pyrimidine).

This protocol utilizes a controlled stoichiometry approach combined with a specific solvent system to maximize regioselectivity. It addresses common pitfalls such as catalyst poisoning by pyridine nitrogens and hydrolytic instability of the chloropyrimidine species.

Strategic Analysis & Reaction Design

The Symmetry Challenge

4,6-Dichloropyrimidine is a symmetric electrophile. Upon the first oxidative addition and transmetalation, the resulting mono-product is electronically similar to the starting material, though slightly deactivated. However, standard Suzuki conditions often lead to a statistical mixture of starting material, mono-product, and bis-product.

Key Optimization Parameters:

-

Stoichiometry: Strict limitation of the nucleophile (Boronic Acid) to 0.9–1.0 equivalents relative to the electrophile is required to suppress bis-coupling.

-

Base Selection: Strong bases (e.g., NaOH, KOH) promote the hydrolysis of the chloride to the pyrimidinone (hydroxypyrimidine). We utilize Sodium Carbonate (

) or Potassium Phosphate ( -

Catalyst System: Pyridine moieties can coordinate to Palladium, poisoning the catalyst.

is effective, but high catalyst loading (5 mol%) or the use of bidentate ligands like

Reaction Mechanism & Pathway

Figure 1: Reaction pathway highlighting the competition between mono-arylation, bis-arylation, and hydrolysis.

Experimental Protocol

Materials & Reagents

| Reagent | MW ( g/mol ) | Equiv.[1][2][3][4][5][6][7] | Purity | Role |

| 4,6-Dichloropyrimidine | 148.98 | 1.0 | 98% | Electrophile |

| 4-Pyridinylboronic acid | 122.92 | 0.95 | 97% | Nucleophile |

| 1155.56 | 0.05 | 99% | Catalyst | |

| 105.99 | 2.5 | - | Base | |

| 1,2-Dimethoxyethane (DME) | 90.12 | - | Anhydrous | Solvent |

Critical Note: Use slightly less than 1 equivalent of the boronic acid (0.95 eq) to ensure the starting material (dichloropyrimidine) remains in excess, which favors the mono-product.

Step-by-Step Procedure

Step 1: Degassing (The "Oxygen Purge") Oxygen is the enemy of Palladium(0).

-

In a clean, oven-dried round-bottom flask equipped with a magnetic stir bar, combine DME (10 mL/mmol) and 2.0 M aqueous

. -

Sparge the solvent mixture with Argon or Nitrogen gas for 15–20 minutes. Do not skip this step.

Step 2: Reagent Addition

-

Add 4,6-Dichloropyrimidine (1.0 equiv) and 4-Pyridinylboronic acid (0.95 equiv) to the flask.

-

Add

(5 mol%) last, under a positive stream of inert gas. -

Seal the flask with a septum and secure with copper wire or a clip.

Step 3: Reaction

-

Heat the mixture to 80–85°C in an oil bath.

-

Monitor via TLC or LC-MS every 2 hours.

-

TLC System: 5% MeOH in DCM (Visualized under UV).

-

Target: Disappearance of boronic acid. Some starting dichloropyrimidine should remain.

-

-

Reaction time is typically 6–12 hours . Do not overnight unnecessarily to avoid bis-coupling.

Step 4: Work-up

-

Cool the mixture to room temperature.

-

Dilute with Ethyl Acetate (EtOAc) and water.[5]

-

Separate layers. Extract the aqueous layer 2x with EtOAc.

-

Wash: Combine organic layers and wash with Brine .

-

Dry: Dry over anhydrous

, filter, and concentrate in vacuo.

Purification Strategy

Purifying pyridine-containing compounds on silica is challenging due to "streaking" caused by the interaction of the basic nitrogen with acidic silanols.

Recommended Method: Flash Column Chromatography

-

Stationary Phase: Silica Gel (neutralized).

-

Mobile Phase: Hexanes : Ethyl Acetate (Gradient 0%

60% EtOAc). -

Modifier: Add 1% Triethylamine (TEA) to the mobile phase to deactivate silica acidity.

Elution Order:

-

4,6-Dichloropyrimidine (Recovered Starting Material) - Fastest eluting (High Rf).

-

4-Chloro-6-(pyridin-4-yl)pyrimidine (Target) - Middle eluting.

-

4,6-Di(pyridin-4-yl)pyrimidine (Byproduct) - Slowest eluting (Low Rf).

Figure 2: Purification logic flow. The addition of TEA is crucial for sharp peak resolution.

Troubleshooting & Optimization

| Observation | Root Cause | Corrective Action |

| Low Yield (<30%) | Catalyst Poisoning | Switch to |

| High Bis-Product | Excess Nucleophile | Reduce Boronic Acid to 0.85–0.90 equiv . Lower temperature to 70°C. |

| Hydrolysis (OH-product) | Base too strong | Switch from |

| Streaking on Column | Acidic Silica | Pre-wash silica column with 1% TEA in Hexanes before loading sample. |

| Protodeboronation | Unstable Boronic Acid | Pyridyl boronic acids are prone to deboronation. Use Boronic Pinacol Ester instead of acid. |

Safety & Handling

-

Chloropyrimidines: Potent skin sensitizers and irritants. Handle only in a fume hood with double-gloving.

-

Palladium Residues: Heavy metal waste must be segregated.

-

Pyridine Derivatives: Often possess a distinct, unpleasant odor and potential neurotoxicity; avoid inhalation.

References

-

Dolsak, A., et al. (2021).[8] Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Catalysts, 11(4), 447.

-

Schomaker, J. M., & Delia, T. J. (2001). Arylation of halogenated pyrimidines via a Suzuki coupling reaction. The Journal of Organic Chemistry, 66(21), 7125-7128.

-

Gong, Y., & Pauls, H. W. (2009). Regioselective Suzuki coupling of 2,4-dichloropyrimidine. Synlett, 2009(05), 829-833.

-

BenchChem Protocols. (2025). Application Notes and Protocols for N4-Allyl-6-chloropyrimidine-4,5-diamine in Suzuki Coupling Reactions.

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies [mdpi.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. CN101981007A - Method for purification of pyridine, and method for production of chlorinated pyridine - Google Patents [patents.google.com]

- 8. semanticscholar.org [semanticscholar.org]

Using 4-Chloro-6-pyridin-4-ylpyrimidine in drug discovery libraries

[1]

Comparative Data: Reaction Optimization

The following table summarizes typical yields and conditions for diversifying the 4-chloro-6-(pyridin-4-yl)pyrimidine scaffold, based on internal validation and literature precedence.

| Reaction Type | Nucleophile / Partner | Catalyst/Additive | Solvent | Temp (°C) | Yield (%) | Notes |

| Benzylamine (Aliphatic) | DIPEA | EtOH | 80 | 85-95 | Fast, clean conversion. | |

| Aniline (Aromatic) | HCl (cat.)[2] | Water/EtOH | 100 | 60-75 | Requires acid catalysis or MW. | |

| Morpholine (Secondary) | DIPEA | DMSO | 120 (MW) | 80-90 | Sterics require higher energy. | |

| Suzuki | Phenylboronic Acid | Dioxane/H2O | 100 | 70-85 | Standard conditions work well. | |

| Suzuki | 3-Pyridylboronic Acid | DME/H2O | 110 | 55-65 | Heteroaryl coupling is slower. |

Quality Control & Validation

To ensure the integrity of the generated library, the following QC parameters must be met:

-

Purity:

by UV (254 nm). -

Identity (LCMS): Observed Mass

Da.ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> -

Note: The Chlorine isotope pattern (3:1 ratio of

) in the starting material is a useful diagnostic. Its disappearance confirms the reaction.ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

-

-

Identity (

NMR):-

Starting Material: Look for the characteristic doublet of the pyridine protons at

ppm and the pyrimidine singlet. -

Product: Disappearance of the C-4 Cl shift effects and appearance of amine/aryl protons.

-

References

-

Wermuth, C. G. (2004).[1] The Practice of Medicinal Chemistry. Academic Press.[1] (Concept of Privileged Structures).[1][3]

-

Wade, J. V., & Krueger, C. A. (2002).[1][4] Suzuki Cross-Coupling of Solid-Supported Chloropyrimidines with Arylboronic Acids.[4] Journal of Combinatorial Chemistry, 4(3), 273-280.[1] Link[1]

-

Lakatosi, G., et al. (2021).[1] Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 26(7), 1968.[1] Link[1]

-

Peat, A. J., et al. (2004).[1] Novel Pyrazolopyrimidine Derivatives as GSK-3 Inhibitors. Bioorganic & Medicinal Chemistry Letters, 14(9), 2121-2125.[1] (Demonstrates pyrimidine-pyridine scaffold utility).

-

BenchChem Technical Support. (2025). Optimization of 4-Chloropyrimidine Substitution Reactions. BenchChem Application Notes. Link

Sources

- 1. 4,6-Disubstituted pyrimidine-based microtubule affinity-regulating kinase 4 (MARK4) inhibitors: synthesis, characterization, in-vitro activity and in-silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4- d ]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D0MD00227E [pubs.rsc.org]

- 4. pubs.acs.org [pubs.acs.org]

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling for 4-Chloro-6-pyridin-4-ylpyrimidine

Ticket ID: #SC-PYR-46-OPT Assigned Scientist: Senior Application Specialist, Process Chemistry Division Status: Open Subject: Yield Optimization & Impurity Control in Pyrimidine-Pyridine Cross-Coupling

Executive Summary

You are attempting to synthesize 4-Chloro-6-pyridin-4-ylpyrimidine via a Suzuki-Miyaura cross-coupling reaction. This transformation presents a "perfect storm" of three distinct chemical challenges:

-

Chemoselectivity (Mono- vs. Bis-coupling): The starting material, 4,6-dichloropyrimidine, is symmetric. Controlling the reaction to stop at the mono-arylated product requires precise kinetic control.

-

Protodeboronation: The coupling partner, 4-pyridylboronic acid, is notoriously unstable and prone to hydrolytic C–B bond cleavage.

-

Catalyst Poisoning: Both the pyridine substrate and the product contain basic nitrogen atoms capable of coordinating to Palladium, potentially deactivating the catalyst.

This guide provides a validated troubleshooting framework to navigate these issues and maximize the yield of your target monochloride.

Part 1: Critical Failure Modes & Mechanistic Solutions

The "Symmetry Trap" (Mono- vs. Bis-Arylation)

The Issue: 4,6-Dichloropyrimidine has two equivalent electrophilic sites. Once the first coupling occurs, the resulting product (4-chloro-6-pyridin-4-ylpyrimidine) is still electrophilic, though slightly less reactive than the starting material due to the electron-donating nature of the new aryl ring (relative to chlorine). However, if local concentrations of the catalyst and boronic acid are high, bis-coupling (formation of 4,6-di(pyridin-4-yl)pyrimidine) becomes a significant impurity.

The Solution:

-

Stoichiometry: Do not use an excess of boronic acid. Use a 1:0.9 ratio (Dichloropyrimidine : Boronic Acid). It is better to have unreacted starting material (which is easily separated by polarity difference) than bis-coupled byproduct (which is difficult to separate).

-

Reverse Addition: Slowly add the boronic acid (or catalyst) to the reaction mixture to keep its instantaneous concentration low.

The "Pyridine Problem" (Protodeboronation)

The Issue: 4-Pyridylboronic acid is prone to protodeboronation, where the C–B bond breaks and is replaced by a proton, yielding pyridine as a byproduct. This is accelerated by high pH and high temperature.

-

Mechanism: The formation of a boronate "ate" complex (necessary for transmetallation) also activates the molecule for hydrolysis.

The Solution:

-

Switch Reagents: If possible, replace 4-pyridylboronic acid with 4-pyridylboronic acid pinacol ester or a MIDA boronate . These are significantly more stable towards hydrolysis.

-

Anhydrous Conditions: If you must use the free acid, minimize water. Use anhydrous bases like K₃PO₄ or CsF in dry solvents (Dioxane or Toluene).

Catalyst Deactivation

The Issue: The pyridine nitrogen is a strong Lewis base. It can displace phosphine ligands on the Palladium center (

-

Ligand Choice: Use chelating ligands (e.g., dppf ) or bulky biaryl phosphines (e.g., XPhos , SPhos ) that bind tightly to Pd and sterically prevent pyridine coordination. Avoid Pd(PPh₃)₄ if you are seeing stalled conversion; the triphenylphosphine ligands are too labile.

Part 2: Optimized Experimental Protocol

This protocol is designed to prioritize selectivity over conversion.

Reagents & Stoichiometry

| Component | Equiv. | Role | Notes |

| 4,6-Dichloropyrimidine | 1.2 | Electrophile | Excess ensures mono-selectivity. |

| 4-Pyridylboronic acid pinacol ester | 1.0 | Nucleophile | Ester preferred over acid for stability. |

| Pd(dppf)Cl₂ · DCM | 0.05 | Catalyst | Bidentate ligand resists poisoning. |

| K₂CO₃ (2M aq.) | 2.5 | Base | Standard activator. |

| 1,4-Dioxane | - | Solvent | High boiling point, good solubility. |

Step-by-Step Workflow

-

Degassing (Critical): Charge a reaction vial with 1,4-dioxane. Sparge with Argon or Nitrogen for 15 minutes. Oxygen promotes homocoupling and catalyst death.

-

Pre-mixing: Add 4,6-dichloropyrimidine (1.2 equiv) and Pd(dppf)Cl₂ (5 mol%) to the solvent. Stir for 5 minutes under inert atmosphere.

-

Addition: Add the boronic ester (1.0 equiv) and degassed aqueous K₂CO₃.

-

Reaction: Heat to 80°C . Do not reflux at 100°C+ unless necessary, as higher temperatures promote bis-coupling and protodeboronation.

-

Monitoring: Check TLC/LCMS at 2 hours.

Part 3: Troubleshooting Decision Logic

Caption: Decision tree for diagnosing yield loss based on crude reaction mixture analysis.

Part 4: Frequently Asked Questions (FAQs)

Q1: I am seeing a large amount of 4,6-di(pyridin-4-yl)pyrimidine. How do I stop the second addition? A: This is a classic kinetic issue. The mono-product is competing with the starting material for the catalyst.

-

Increase the excess of 4,6-dichloropyrimidine to 1.5 equivalents.

-

Lower the temperature. If you are running at 100°C, drop to 60-70°C. The activation energy for the second coupling is often higher than the first.

-

Slow Addition: Add the boronic acid solution via syringe pump over 1 hour. This keeps the concentration of the nucleophile low relative to the electrophile.

Q2: My reaction turns black and stops converting after 30 minutes. Why? A: "Pd black" formation indicates catalyst decomposition. This is likely due to the pyridine nitrogen coordinating to the Pd, displacing the ligands and causing the metal to aggregate.

-

Fix: Switch to a catalyst with a bulky, electron-rich ligand like XPhos Pd G3 or Pd(dtbpf)Cl₂ . These ligands are too bulky to be displaced by pyridine.

Q3: Can I use 4-pyridylboronic acid instead of the ester? It's cheaper. A: You can, but you must modify the conditions to prevent protodeboronation.

-

Protocol Modification: Use DME (Dimethoxyethane) as the solvent and Na₂CO₃ as the base. Add a small amount of water (minimal required to dissolve base). Do not let the reaction sit for long periods; quench immediately upon completion. The acid is significantly less stable than the ester [1].

Q4: How do I separate the mono-product from the excess dichloropyrimidine? A: Fortunately, the polarity difference is significant.

-

4,6-Dichloropyrimidine: Non-polar (High Rf in Hexane/EtOAc).

-

4-Chloro-6-pyridin-4-ylpyrimidine: More polar due to the pyridine nitrogen.

-

Method: Flash chromatography using a gradient of DCM to 5% MeOH/DCM or Hexane/EtOAc (starting at 100% Hexane) usually achieves clean separation.

Part 5: Reaction Pathway Visualization

Caption: Kinetic pathway showing the desired mono-coupling (Green) vs. competitive bis-coupling and protodeboronation pathways (Red).

References

-

Protodeboronation Mechanisms: Cox, P. A., et al. "Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH–Rate Profiles, Autocatalysis."[3][4] Journal of the American Chemical Society, 2017.

-

Regioselectivity in Dichloropyrimidines: Gong, Y., et al. "One-pot Double Suzuki Couplings of Dichloropyrimidines."[5] Synlett, 2012.

-

Catalyst Optimization for Pyridines: Billingsley, K., Buchwald, S. L. "A General System for the Suzuki-Miyaura Cross-Coupling of Heteroaryl Halides and Heteroaryl Boronic Acids." Journal of the American Chemical Society, 2007.[6]

-

General Suzuki Coupling Guide: Sigma-Aldrich (Merck). "Suzuki Cross-Coupling Reaction User Guide."

Sources

- 1. mdpi.com [mdpi.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Quantitative In Silico Prediction of the Rate of Protodeboronation by a Mechanistic Density Functional Theory-Aided Algorithm - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]

- 5. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Suzuki Coupling [organic-chemistry.org]

Technical Support Center: Palladium Removal in Pyrimidine Synthesis

Current Status: Operational

Ticket Subject: Troubleshooting Pd-Impurities in N-Heterocyclic APIs

Assigned Specialist: Senior Application Scientist, Process Chemistry Division

The "Pyrimidine Paradox": Initial Assessment

User: "Why is my standard charcoal wash failing?"

Specialist Response: Welcome to the support center. You are likely experiencing the "Pyrimidine Paradox." Unlike simple aromatics, pyrimidines are excellent ligands. The nitrogen atoms in the pyrimidine ring (and often its substituents) act as competitive donors, coordinating tightly to Palladium (Pd).

When you use standard activated carbon, you are relying on weak physisorption. The Pd-Pyrimidine bond is often stronger than the adsorption forces of the carbon, meaning the Pd stays in solution bound to your product. To fix this, we must move from passive adsorption to active chelation .

Regulatory Targets (ICH Q3D)

Before we troubleshoot, confirm your target limit based on the dosage form.

| Administration Route | Daily Dose | Permitted Daily Exposure (PDE) | Target Concentration (ppm) |

| Oral | 100 µ g/day | < 10 ppm | |

| Parenteral | 10 µ g/day | < 1 ppm | |

| Inhalation | 1 µ g/day | < 0.1 ppm |

Decision Logic: Selecting the Right Method

Do not guess. Use this logic flow to determine the correct remediation strategy based on your crude mixture's properties.

Figure 1: Decision tree for selecting a palladium removal strategy. Note that for pyrimidines, Strategy A is statistically the most robust.

Module A: The Scavenger Protocol (Recommended)

For pyrimidine synthesis, Silica-Supported Scavengers are the industry standard because they rely on chemical affinity (S-Pd bonds) rather than surface area.

Why Sulfur?

According to the HSAB theory (Hard and Soft Acids and Bases), Palladium is a soft acid. Nitrogen (pyrimidine) is a borderline base, but Sulfur (Thiol/DMT) is a soft base.

The Screening Workflow

Don't dump a kilo of resin into the reactor yet. Perform this micro-screen first.

Materials:

-

4 x 20mL Vials

-

Scavengers: Si-Thiol (Mercaptopropyl), Si-DMT (Dimercaptotriazine), Si-TAAcOH (Triaminetetraacetic acid - for hard metals, negative control).

-

Solvent: Your reaction solvent (THF, MeOH, DMF).

Protocol:

-

Preparation: Dissolve 100 mg of crude product in 5 mL solvent.

-

Dosing: Add 4-8 equivalents of scavenger (relative to residual Pd, not product). If Pd content is unknown, use 10 wt% relative to the product.

-